Thenoyl methionate
Description
Thenoyl methionate is a hypothetical or less-documented compound that combines structural features of two distinct chemical families: the thenoyl group (derived from thenoyl trifluoroacetonate, TTA, a β-diketone ligand) and methionate (a derivative of methionine, an amino acid).
- Thenoyl Group: Known for strong chelating capabilities, particularly with lanthanides like europium (Eu³⁺), forming luminescent complexes. TTA is widely used in photoluminescent materials due to its ability to sensitize Eu³⁺ emission via the "antenna effect" .
- Methionate: Salts like sodium, potassium, and iron methionate exhibit bioactivity in agriculture (e.g., nematicidal effects) and animal nutrition (e.g., improved metal absorption) .
Theoretical applications of this compound might include:
- Coordination Chemistry: As a ligand for rare-earth ions in optoelectronic materials.
- Agricultural Use: Potential nematicidal or metal-chelating agent with modified pharmacokinetics.
Properties
CAS No. |
60752-63-8 |
|---|---|
Molecular Formula |
C10H13NO3S2 |
Molecular Weight |
259.33 |
IUPAC Name |
(2S)-4-methylsulfanyl-2-(thiophene-2-carbonylamino)butanoic acid |
InChI |
InChI=1S/C10H13NO3S2/c1-15-6-4-7(10(13)14)11-9(12)8-3-2-5-16-8/h2-3,5,7H,4,6H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1 |
InChI Key |
GTPDHYQKBSCXAP-ZETCQYMHSA-N |
SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=CS1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Thenoyl methionate; T.A.M.; N-2-Thienoylmethionine; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences :
- TTA is a β-diketone ligand with strong electron-withdrawing trifluoromethyl groups, enhancing its ability to chelate Eu³⁺ and stabilize excited states . In contrast, methionate derivatives lack β-diketone functionality, relying instead on amino acid backbones for metal coordination.
- Photoluminescence Performance: In ZnAlEu layered double hydroxides (LDHs), TTA-intercalated materials exhibit higher Ω₂ (Judd-Ofelt parameter) values (Ω₂ = 15.4 × 10⁻²⁰ cm²) compared to carboxylate ligands like isophthalate (ISO, Ω₂ = 14.0 × 10⁻²⁰ cm²), indicating a less centrosymmetric Eu³⁺ environment and stronger red emission . Hypothetically, replacing TTA with thenoyl methionate could alter ligand field symmetry and quantum yield due to methionine’s bulkier structure.
| Ligand | Ω₂ (×10⁻²⁰ cm²) | Application |
|---|---|---|
| TTA | 15.4 | Luminescent LDHs |
| ISO | 14.0 | Luminescent LDHs |
| Methionate* | N/A | Potential biocompatible ligand |
*Theoretical comparison.
Methionate Derivatives (Sodium, Potassium, Iron Methionate)
Agricultural Efficacy :
- Nematicidal Activity: Sodium and potassium methionate reduce nematode populations (e.g., Belonolaimus longicaudatus) at 224–448 kg/ha but cause phytotoxicity in creeping bentgrass at 448 kg/ha .
- Metal Absorption : Iron methionate shows superior bioavailability compared to iron sulfate in poultry, with 55% weight uniformity vs. 76% for sulfate, attributed to better rheological properties and slower dissolution .
*Hypothetical extrapolation.
Q & A
What are the recommended methods for synthesizing and characterizing thenoyl methionate complexes?
Basic Research Question
Methodological Answer:
this compound complexes are synthesized via chelation reactions, typically involving methionine derivatives and metal salts under controlled pH conditions. Key steps include:
- Synthesis: Reacting L-methionine methyl ester (C₆H₁₃NO₂S) with metal ions (e.g., Fe²⁺, Zn²⁺) in aqueous or organic solvents. For example, iron methionate is prepared by mixing ferrous sulfate with methionine at alkaline pH to enhance chelate stability .
- Characterization:
- Spectroscopy: FT-IR to confirm bonding between sulfhydryl groups and metal ions.
- X-ray crystallography: Resolve crystal structures, as demonstrated in europium-thenoyl trifluoroacetonate complexes, which reveal ligand coordination geometry .
- Mass spectrometry: Verify molecular weight (e.g., iron methionate: 426 g/mol) and isotopic patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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